molecular formula C21H24N2O5 B271193 N-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271193
M. Wt: 384.4 g/mol
InChI Key: BKVQKAJVNWEDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as AG-1478, is a synthetic chemical compound that belongs to the class of tyrosine kinase inhibitors. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) and has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the activity of the epidermal growth factor receptor (EGFR), which plays a critical role in the growth and proliferation of cancer cells. EGFR is a cell surface receptor that is activated by the binding of epidermal growth factor (EGF) or other ligands. This activation leads to the activation of downstream signaling pathways that promote cell growth and survival. This compound binds to the ATP-binding site of the EGFR and prevents the receptor from being activated by its ligands.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells, which is important for the metastasis of cancer. In addition, this compound has been shown to enhance the activity of the immune system against cancer cells.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is a potent and specific inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer biology. It is also relatively easy to synthesize and has a long shelf life, which makes it a convenient reagent for lab experiments.
However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some experimental systems. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of EGFR. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibitors. Finally, there is a need for more research on the mechanisms of resistance to EGFR inhibitors, which is a major challenge in cancer treatment.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with ethyl 4-bromobenzoate to form 2,4-dimethoxy-1-(4-bromobenzoyl)benzene. This intermediate is then reacted with 2,4-dimethoxyaniline to form 2,4-dimethoxy-N-(2,4-dimethoxyphenyl)benzamide. Finally, the benzamide is reacted with ethyl 2-oxo-5-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate to form this compound.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N2O5/c1-4-28-16-7-5-15(6-8-16)23-13-14(11-20(23)24)21(25)22-18-10-9-17(26-2)12-19(18)27-3/h5-10,12,14H,4,11,13H2,1-3H3,(H,22,25)

InChI Key

BKVQKAJVNWEDSH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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